(2-Fluoro-4-methoxyphenyl)(trimethyl)stannane
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Overview
Description
(2-Fluoro-4-methoxyphenyl)(trimethyl)stannane: is an organotin compound that features a phenyl ring substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position, along with a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-methoxyphenyl)(trimethyl)stannane typically involves the reaction of 2-fluoro-4-methoxyphenyl halides with trimethylstannyl reagents. One common method is the Stille coupling reaction, which involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium carbonate, and a solvent such as toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-4-methoxyphenyl)(trimethyl)stannane can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with other organic halides.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as cesium carbonate, which are used to deprotonate the reactants and promote the reaction.
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in a Stille coupling reaction, the product would be a new organic compound with a carbon-carbon bond formed between the phenyl ring and another organic group.
Scientific Research Applications
Chemistry: (2-Fluoro-4-methoxyphenyl)(trimethyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It is valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine:
Industry: In the industrial sector, organotin compounds are used as catalysts in various chemical processes, including the production of polymers and other materials. This compound could potentially be used in similar applications .
Mechanism of Action
The mechanism of action of (2-Fluoro-4-methoxyphenyl)(trimethyl)stannane in chemical reactions involves the formation of a palladium complex during coupling reactions. The palladium catalyst facilitates the oxidative addition of the organic halide to form a palladium-organic intermediate. This intermediate then undergoes transmetalation with the organotin compound, followed by reductive elimination to form the final product and regenerate the palladium catalyst .
Comparison with Similar Compounds
(2-Fluoro-4-methoxyphenyl)boronic acid: Another organometallic compound used in coupling reactions.
(2-Fluoro-4-methoxyphenyl)zinc chloride: Used in similar synthetic applications as a nucleophilic reagent.
Uniqueness: (2-Fluoro-4-methoxyphenyl)(trimethyl)stannane is unique due to its specific combination of a fluorine atom, a methoxy group, and a trimethylstannyl group on the phenyl ring. This combination imparts distinct reactivity and properties that can be leveraged in various synthetic applications .
Properties
CAS No. |
113619-40-2 |
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Molecular Formula |
C10H15FOSn |
Molecular Weight |
288.93 g/mol |
IUPAC Name |
(2-fluoro-4-methoxyphenyl)-trimethylstannane |
InChI |
InChI=1S/C7H6FO.3CH3.Sn/c1-9-7-4-2-3-6(8)5-7;;;;/h2,4-5H,1H3;3*1H3; |
InChI Key |
AHXKTLQDTCNWLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[Sn](C)(C)C)F |
Origin of Product |
United States |
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